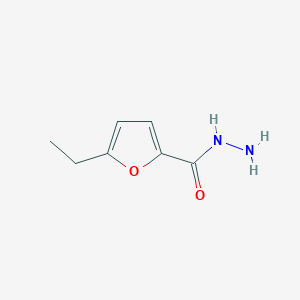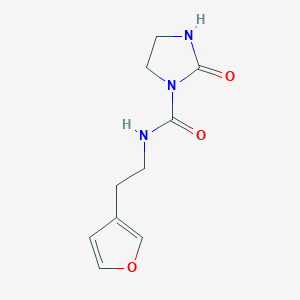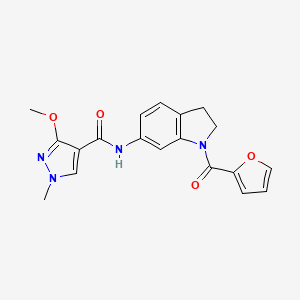![molecular formula C14H14N2O2 B2574452 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid CAS No. 440646-94-6](/img/structure/B2574452.png)
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H14N2O2. It is a biochemical used in various research applications, particularly in the field of proteomics . This compound features a benzoic acid core with a pyridin-3-ylmethylamino substituent, making it a versatile molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with pyridin-3-ylmethylamine. One common method includes the use of hydrochloric acid to facilitate the reaction at temperatures between 25-35°C. The reaction mixture is stirred for an hour, followed by filtration, washing with deionized water, and drying under vacuum at 50-55°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall biochemical balance within cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-pyridin-3-yl-pyrimidin-2-yl)amino]benzoic acid: This compound has a similar structure but includes a pyrimidinyl group, which may confer different biological activities.
3-Nitro-4-[(pyridin-3-ylmethyl)amino]benzoic acid: This compound features a nitro group, which can influence its reactivity and applications.
4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid: This compound lacks the methyl group, which may affect its chemical properties and interactions.
Uniqueness
4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
4-[(pyridin-3-ylmethylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINVKZPZFSCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2574371.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2574386.png)
![N'-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE](/img/structure/B2574387.png)

![N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2574389.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2574392.png)
